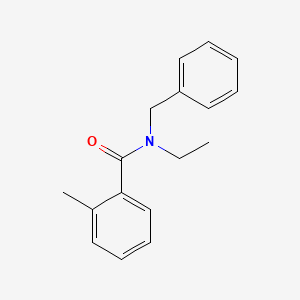

N-benzyl-N-ethyl-2-methylbenzamide

Description

N-Benzyl-N-ethyl-2-methylbenzamide is a tertiary benzamide derivative characterized by a benzamide core substituted with a benzyl group, an ethyl group, and a methyl group at the 2-position of the aromatic ring. While direct data on this specific compound are absent in the provided evidence, its structural features can be inferred from related benzamides. Tertiary benzamides are typically synthesized via condensation reactions between acyl chlorides and substituted amines, as exemplified in and . The ethyl and benzyl substituents likely enhance lipophilicity, influencing solubility and biological activity, while the methyl group at the 2-position may sterically hinder rotational freedom, affecting conformational stability.

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-18(13-15-10-5-4-6-11-15)17(19)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZKXFVWJQBRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with benzylamine and ethylamine. The process can be catalyzed by various agents, including copper-based metal-organic frameworks, which promote oxidative coupling reactions. The reaction conditions often require elevated temperatures and the presence of coupling reagents to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of N-benzyl-N-ethyl-2-methylbenzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as copper nanoparticles, can enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 2-methylbenzoic acid or benzyl ketone derivatives.

Reduction: Formation of N-benzyl-N-ethyl-2-methylamine.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-N-ethyl-2-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzyl and ethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

- Polarity : Compounds with hydroxy groups (e.g., ) exhibit higher polarity, reflected in NMR shifts (e.g., δ 10.59 for hydroxy protons in DMSO-d6 ). In contrast, N-benzyl-N-ethyl-2-methylbenzamide lacks polar groups, leading to lower solubility in aqueous media.

- Steric Effects : The 2-methyl group in N-benzyl-N-ethyl-2-methylbenzamide may hinder rotation around the amide bond, as seen in analogs like 2-benzyl-N-methylbenzamide . This could stabilize specific conformations relevant to biological activity.

- Spectral Data : Similar compounds show distinct $ ^1H $ NMR patterns. For example, N-benzoyl-2-hydroxy-N-methylbenzamide displays aromatic protons at δ 7.32–8.08 and methyl groups at δ 2.79 , whereas N-ethyl substituents in related compounds resonate near δ 1.25 (triplet) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.